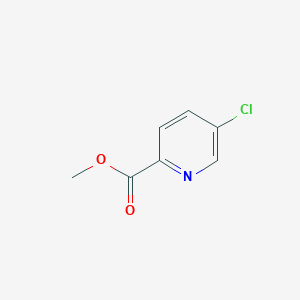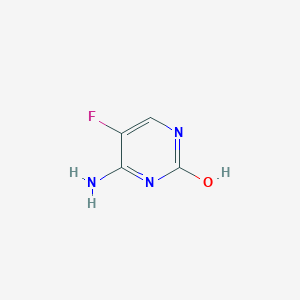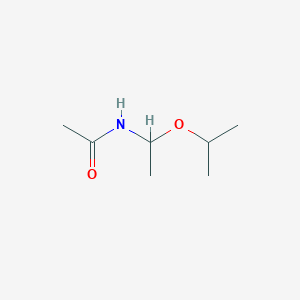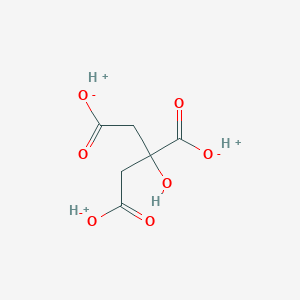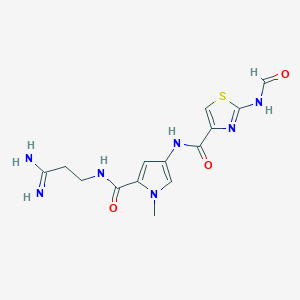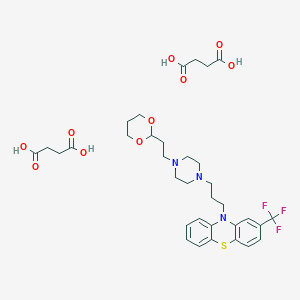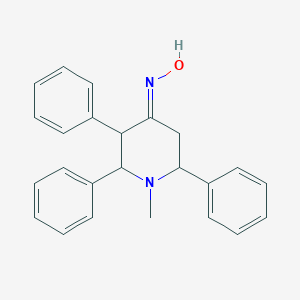
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This compound was first synthesized in the 1970s and has since been used to create animal models of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the substantia nigra. In
Wirkmechanismus
The mechanism of action of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime involves its conversion into the toxic metabolite MPP+ by the enzyme MAO-B. MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra, where it accumulates in the mitochondria and inhibits complex I of the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, which ultimately results in the degeneration of dopaminergic neurons.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime include the selective degeneration of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the striatum and the development of Parkinson's disease-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime in lab experiments is that it closely mimics the pathology of Parkinson's disease in humans, making it a valuable tool for studying the disease's pathogenesis and testing potential therapeutic interventions. Another advantage is that the selective degeneration of dopaminergic neurons allows for the study of the specific role of dopamine in the brain.
One limitation of using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime is that it is a highly toxic compound that requires careful handling and disposal. Additionally, the animal models created using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may not fully replicate the complexity of Parkinson's disease in humans, and the results obtained from these models may not be directly applicable to human patients.
Zukünftige Richtungen
For research on 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime include the development of new animal models that more closely replicate the pathology of Parkinson's disease in humans, as well as the identification of new therapeutic targets for the disease. Additionally, research on 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may lead to a better understanding of the role of dopamine in the brain and its potential involvement in other neurological disorders. Finally, the development of new methods for synthesizing and handling 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may improve its safety and reliability as a research tool.
Synthesemethoden
The synthesis of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime involves the reaction of 1-methyl-4-piperidone with hydroxylamine hydrochloride in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with triphenylphosphine and iodine to form the oxime group. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime has been widely used in scientific research to create animal models of Parkinson's disease. When 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime is administered to animals, it is converted by the enzyme monoamine oxidase-B (MAO-B) into a toxic metabolite called MPP+. This metabolite is selectively taken up by dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial respiration and leads to the degeneration of these neurons. This process closely mimics the pathology of Parkinson's disease in humans and has been used to study the disease's pathogenesis, as well as to test potential therapeutic interventions.
Eigenschaften
CAS-Nummer |
113849-85-7 |
|---|---|
Produktname |
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime |
Molekularformel |
C24H24N2O |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(NE)-N-(1-methyl-2,3,6-triphenylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C24H24N2O/c1-26-22(18-11-5-2-6-12-18)17-21(25-27)23(19-13-7-3-8-14-19)24(26)20-15-9-4-10-16-20/h2-16,22-24,27H,17H2,1H3/b25-21+ |
InChI-Schlüssel |
IZKDZFQLDMSHKG-NJNXFGOHSA-N |
Isomerische SMILES |
CN1C(C/C(=N\O)/C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CN1C(CC(=NO)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C(CC(=NO)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
1-Methyl-2,3,6-triphenyl4-piperidinamine oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



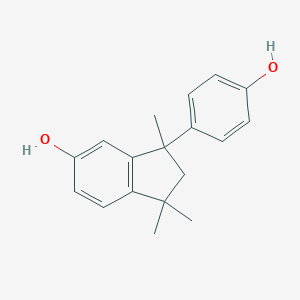
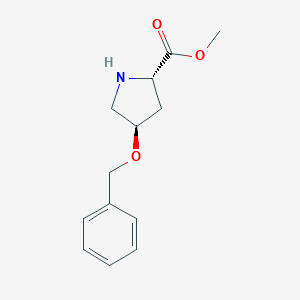
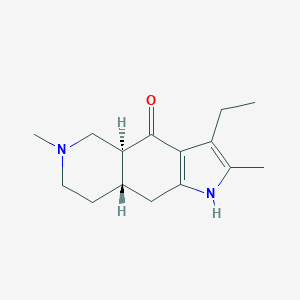

![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
